(R)-1-(2,5-Difluorophenyl)butan-1-amine
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Overview
Description
®-1-(2,5-Difluorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Difluorophenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and ®-1-phenylbutan-1-amine.
Reductive Amination: The key step involves the reductive amination of 2,5-difluorobenzaldehyde with ®-1-phenylbutan-1-amine using a reducing agent like sodium triacetoxyborohydride.
Purification: The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,5-Difluorophenyl)butan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,5-Difluorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
®-1-(2,5-Difluorophenyl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2,5-Difluorophenyl)butan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2,4-Difluorophenyl)butan-1-amine
- ®-1-(3,5-Difluorophenyl)butan-1-amine
- ®-1-(2,5-Dichlorophenyl)butan-1-amine
Uniqueness
®-1-(2,5-Difluorophenyl)butan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its electronic properties and reactivity. This unique structure may result in distinct biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C10H13F2N |
---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
(1R)-1-(2,5-difluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1 |
InChI Key |
WZELAQPTMYJSRD-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=C(C=CC(=C1)F)F)N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
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